1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is a phospholipid compound that plays a crucial role in the structure and function of cellular membranes. It is composed of a glycerol backbone linked to an oleic acid and a myristic acid, with a phosphocholine head group. This compound is significant in various biological processes, including membrane fluidity and signaling pathways .
Mechanism of Action
Target of Action
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC) is a specific type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . Phosphatidylcholines are a major component of biological membranes and can be used by cells in the biosynthesis of other lipids .
Mode of Action
It is known that phosphatidylcholines like ompc play a crucial role in membrane-mediated cell signaling . They can act as a source of molecules that serve as secondary messengers in a variety of cellular processes .
Biochemical Pathways
OMPC, like other phosphatidylcholines, is involved in the phosphatidylcholine biosynthetic pathway . This pathway is essential for the production of a variety of lipids and for the maintenance of membrane integrity .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile .
Result of Action
The action of OMPC at the cellular level can result in changes in membrane fluidity and permeability, influencing the function of membrane proteins and receptors . It can also lead to the production of secondary messengers, which can trigger a variety of cellular responses .
Action Environment
The action of OMPC can be influenced by various environmental factors. For example, the presence of other lipids can affect its incorporation into membranes . Additionally, factors such as pH and temperature can influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is an asymmetric phospholipid. It has an unsaturated acyl chain in the sn-1 position . It can form a hydrophobic surface in the mucus by acting as a surfactant to inhibit the penetrance of bacteria . It is also involved in the formation of bilayer membranes, which are crucial for cellular functions .
Cellular Effects
The presence of this compound in the cell membrane influences the fluidity, permeability, and other physical properties of the membrane . It can interact with various proteins and other biomolecules within the cell, affecting cellular processes such as signal transduction, gene expression, and metabolic reactions .
Molecular Mechanism
At the molecular level, this compound can interact with various enzymes and proteins. It can bind to these molecules, altering their conformation and function . This can lead to changes in enzyme activity, gene expression, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it may influence the stability and degradation of other molecules within the cell . Long-term effects on cellular function, such as changes in cell signaling or metabolism, may also be observed .
Dosage Effects in Animal Models
The effects of this compound can vary depending on the dosage used in animal models. At certain thresholds, it may induce specific cellular responses. At high doses, it could potentially have toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It can interact with different enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound can be transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, affecting its localization or accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine can be synthesized through a series of esterification reactions. The process typically involves the esterification of glycerol with oleic acid and myristic acid, followed by the addition of a phosphocholine group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The oleic acid moiety can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol, oleic acid, and myristic acid.
Substitution: The phosphocholine head group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Hydrolysis: Glycerol, oleic acid, and myristic acid.
Substitution: Various substituted phosphocholine derivatives.
Scientific Research Applications
1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid behavior and interactions in membranes.
Biology: It plays a role in membrane dynamics and signaling pathways, making it a valuable tool for cell biology studies.
Medicine: It is investigated for its potential in drug delivery systems, particularly in liposomal formulations.
Comparison with Similar Compounds
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine
- 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine
Comparison: 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Compared to other phosphatidylcholines, it has a different melting point, solubility, and interaction with other membrane components. These differences make it particularly useful for studying specific aspects of membrane behavior and function .
Properties
IUPAC Name |
[(2R)-3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h19-20,38H,6-18,21-37H2,1-5H3/b20-19-/t38-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVAJCJTVPWSRJ-OQHNRNOKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334339 | |
Record name | (2R)-3-[(9Z)-9-Octadecenoyloxy]-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(18:1(9Z)/14:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
95896-56-3 | |
Record name | (2R)-3-[(9Z)-9-Octadecenoyloxy]-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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